molecular formula C11H15NO2 B13066531 2-Cyanospiro[3.5]nonane-2-carboxylic acid

2-Cyanospiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13066531
M. Wt: 193.24 g/mol
InChI Key: ARGXFRVYUXTXGR-UHFFFAOYSA-N
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Description

2-Cyanospiro[35]nonane-2-carboxylic acid is a chemical compound with the molecular formula C11H15NO2 It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanospiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of the cyano and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group transformations to introduce the cyano and carboxylic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

2-Cyanospiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyano group to other functional groups such as amides or carboxylic acids.

    Reduction: Reduction of the cyano group to primary amines.

    Substitution: Nucleophilic substitution reactions at the cyano or carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the cyano group can yield amides or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Cyanospiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyanospiro[35]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways The cyano and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s biological activity

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanospiro[3.5]octane-2-carboxylic acid
  • 2-Cyanospiro[4.5]decane-2-carboxylic acid
  • 2-Cyanospiro[3.4]heptane-2-carboxylic acid

Uniqueness

2-Cyanospiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-cyanospiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C11H15NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-7H2,(H,13,14)

InChI Key

ARGXFRVYUXTXGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C2)(C#N)C(=O)O

Origin of Product

United States

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